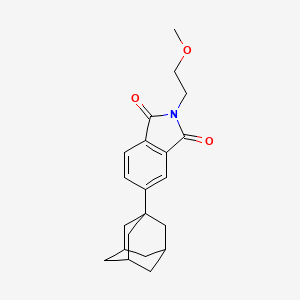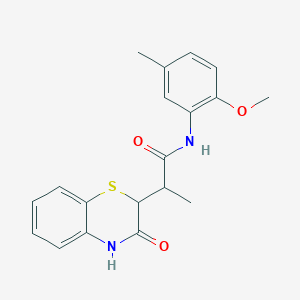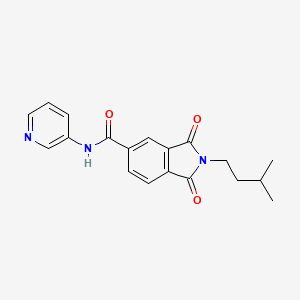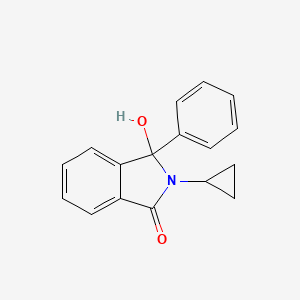
5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione
描述
5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione, also known as AEM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AEM is a member of the isoindole family and has a unique structure that makes it a promising candidate for further research.
科学研究应用
5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has shown promising results in the treatment of cancer, neurodegenerative diseases, and inflammation. 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has also been studied for its potential use as a fluorescent probe in biological imaging and as a catalyst in organic synthesis.
作用机制
The mechanism of action of 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act on multiple targets in the body. 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response. Additionally, 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has been shown to modulate the activity of ion channels, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has been shown to have several biochemical and physiological effects in the body. In vitro studies have shown that 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione inhibits the growth of cancer cells and induces apoptosis, or programmed cell death. 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its relatively simple synthesis method, stability, and low toxicity. However, 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione also has some limitations, such as its poor solubility in water and its tendency to form aggregates in solution.
未来方向
There are several future directions for research on 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of more efficient synthesis methods for 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione and its derivatives. Another area of interest is the identification of new targets for 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione, which could lead to the development of new drugs for the treatment of various diseases. Additionally, further research is needed to understand the mechanism of action of 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione and its effects on different biological systems. Finally, the potential use of 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione as a fluorescent probe and catalyst in organic synthesis should be explored further.
Conclusion
In conclusion, 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has shown promising results in various scientific research applications. Its unique structure and multiple targets make it a promising candidate for further research. 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, but also has some limitations. Future research on 5-(1-adamantyl)-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione should focus on the development of more efficient synthesis methods, identification of new targets, and further understanding of its mechanism of action.
属性
IUPAC Name |
5-(1-adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-25-5-4-22-19(23)17-3-2-16(9-18(17)20(22)24)21-10-13-6-14(11-21)8-15(7-13)12-21/h2-3,9,13-15H,4-8,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSJARZWSKPAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C2=C(C1=O)C=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Adamantyl)-2-(2-methoxyethyl)isoindole-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(5-chloro-2-methylphenyl)-4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}-3-nitrobenzamide](/img/structure/B4186751.png)
![3-ethoxy-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B4186758.png)
![2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B4186763.png)
![7-[chloro(difluoro)methyl]-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4186767.png)
![1-(2,2-dimethylpropanoyl)-4-[4-nitro-3-(4-phenyl-1-piperazinyl)phenyl]piperazine](/img/structure/B4186771.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4186791.png)
![8-(2-phenylethyl)-7-thioxo-4,4-bis(trifluoromethyl)-4,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B4186802.png)

![3-methoxy-2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B4186813.png)
![N-[3-{[(4-methoxyphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4186823.png)


![methyl 3-({[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B4186836.png)
![methyl 2-({[1-(phenylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4186838.png)